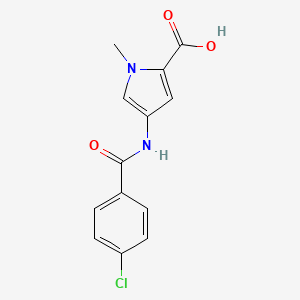
4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound is a derivative of pyrrole-2-carboxylic acid, which is a type of pyrrole. Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a benzoylamino group, which is derived from benzoic acid, and a chloro group, which is a chlorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the benzoyl group, and the chlorine atom. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich pyrrole ring and the electron-withdrawing benzoyl and chloro groups . These groups could potentially participate in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could potentially increase its solubility in water .Scientific Research Applications
Synthesis and Biological Activities
Analgesic and Anti-inflammatory Properties : Research has demonstrated the synthesis of pyrrole derivatives, including 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have shown significant anti-inflammatory and analgesic activities. The studies suggest that these compounds, when evaluated in animal models, exhibit high potency in assays such as the mouse phenylquinone writhing test and minimal gastrointestinal erosion upon chronic administration in rats. This indicates their potential as therapeutic agents for pain and inflammation (Muchowski et al., 1985).
Antibacterial and Antitumor Potential : Further derivatives synthesized from pyrrole-based acids have been assessed for their antibacterial activities, suggesting some compounds exhibit notable effectiveness against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007). Additionally, compounds derived from this class have shown potential in antitumor activities, providing a basis for novel antineoplastic agents (Nguyen et al., 1990).
Chemical Synthesis and Drug Development : The compound and its derivatives have been utilized in chemical synthesis processes to create more complex molecules. For instance, the synthesis of diaminomethylidene derivatives of tetronic acid showcases the compound's utility in generating novel chemical structures with potential biological applications (Prezent & Dorokhov, 2012). This underscores its importance in drug development and the creation of new therapeutic molecules.
Photoactive Materials and Sensors : The synthesis of derivatives also extends to the field of materials science, where compounds derived from 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid are investigated for their electrochromic properties and potential applications in sensors. This demonstrates the compound's versatility beyond pharmacological applications (Almeida et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-16-7-10(6-11(16)13(18)19)15-12(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUQGVQIIDGAKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373877 | |
| Record name | 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
478804-04-5 | |
| Record name | 4-(4-Chloro-benzoylamino)-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 478804-04-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



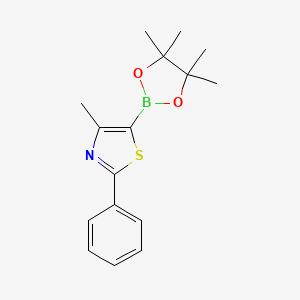
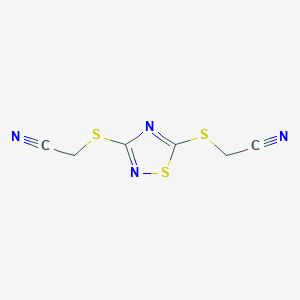

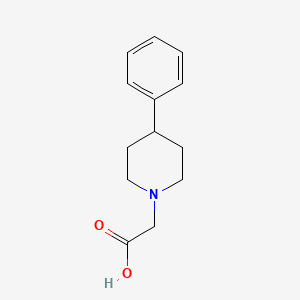
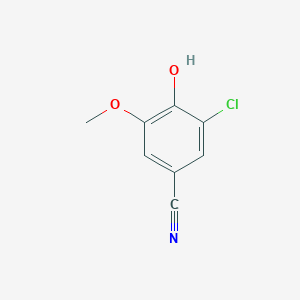
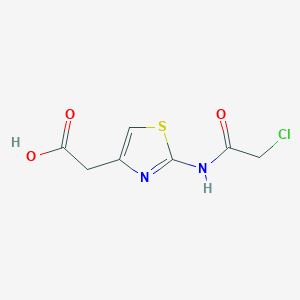
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)
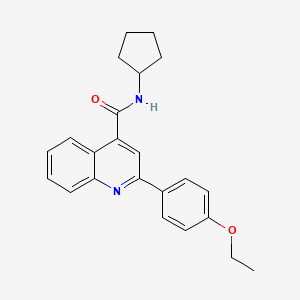
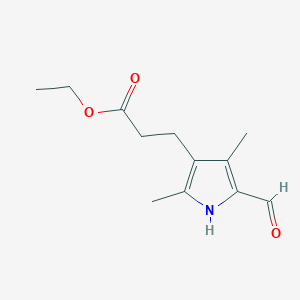
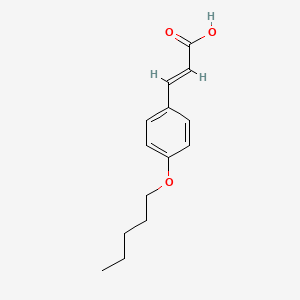
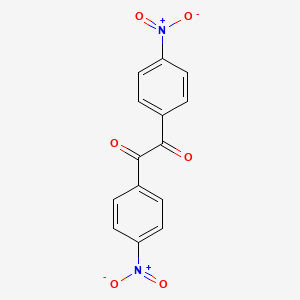
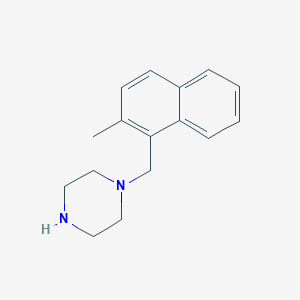
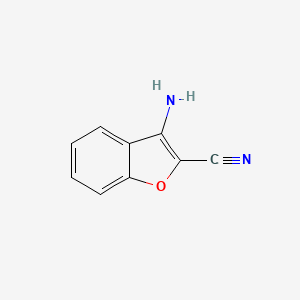
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B1596982.png)